molecular formula C14H18N4O B6946224 N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B6946224
M. Wt: 258.32 g/mol
InChI Key: JBMUAJLNRIDTOV-UHFFFAOYSA-N
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Description

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide is a synthetic organic compound characterized by a benzotriazole core linked to a cyclopropyl group via a carboxamide bridge

Properties

IUPAC Name

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9(2)14(5-6-14)8-15-13(19)10-3-4-11-12(7-10)17-18-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMUAJLNRIDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)CNC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzotriazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Cyclopropyl Group: The final step involves the alkylation of the carboxamide with a cyclopropylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzotriazoles depending on the nucleophile used.

Scientific Research Applications

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers in polymers.

Mechanism of Action

The mechanism by which N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide
  • N-[(1-ethylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide
  • N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-4-carboxamide

Uniqueness

N-[(1-propan-2-ylcyclopropyl)methyl]-2H-benzotriazole-5-carboxamide is unique due to the specific positioning of the cyclopropyl group and the carboxamide linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for further research and development.

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